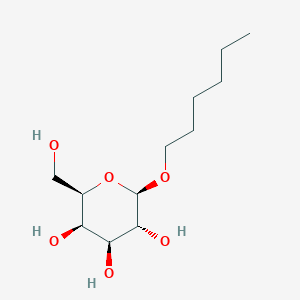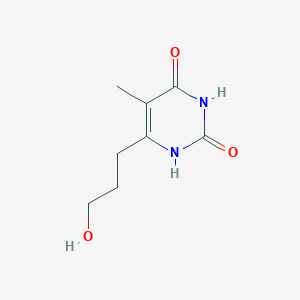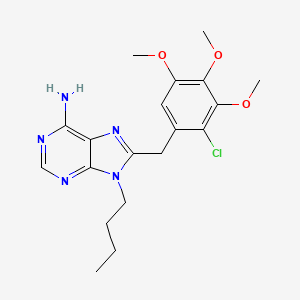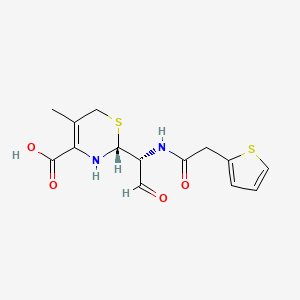
Degraded cephaloridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Degraded cephaloridine is a derivative of cephaloridine, which is a first-generation semisynthetic cephalosporin antibiotic. Cephaloridine is derived from cephalosporin C and is known for its broad-spectrum antibacterial activity. This compound, as the name suggests, is a product formed from the degradation of cephaloridine, often studied to understand the stability and breakdown pathways of cephalosporin antibiotics .
Métodos De Preparación
The preparation of degraded cephaloridine typically involves the controlled degradation of cephaloridine under specific conditions. This can be achieved through various methods:
Hydrolysis: Cephaloridine can be hydrolyzed in acidic or basic conditions to yield degraded products. The reaction conditions, such as temperature, pH, and time, are carefully controlled to obtain the desired degradation products.
Oxidation: Oxidative degradation can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate. This method helps in studying the oxidative stability of cephaloridine.
Photolysis: Exposure to light, especially ultraviolet light, can lead to the photodegradation of cephaloridine, resulting in degraded products.
Análisis De Reacciones Químicas
Degraded cephaloridine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo further oxidation, leading to the formation of various oxidized products.
Reduction: Reducing agents like sodium borohydride can reduce certain functional groups in this compound, resulting in different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the this compound molecule.
Hydrolysis: Further hydrolysis of this compound can lead to the breakdown of the molecule into smaller fragments.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Degraded cephaloridine has several scientific research applications:
Stability Studies: It is used to study the stability and degradation pathways of cephalosporin antibiotics, providing insights into the shelf life and storage conditions of these drugs.
Pharmacokinetics: Research on this compound helps in understanding the pharmacokinetics and metabolism of cephaloridine in the body.
Toxicology: Studying the degradation products of cephaloridine can reveal potential toxic effects and safety profiles of the antibiotic.
Analytical Chemistry: This compound is used as a reference compound in analytical methods to detect and quantify cephaloridine and its degradation products in various samples.
Mecanismo De Acción
The mechanism of action of degraded cephaloridine is not well-defined, as it is primarily a degradation product rather than an active pharmaceutical ingredient. cephaloridine itself works by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death. This compound may retain some of these properties, but its efficacy and specific targets are likely reduced compared to the parent compound .
Comparación Con Compuestos Similares
Degraded cephaloridine can be compared with other degraded cephalosporin antibiotics, such as:
Degraded cephalexin: Similar to this compound, degraded cephalexin is formed from the degradation of cephalexin and is studied for its stability and degradation pathways.
Degraded cefazolin: This compound results from the degradation of cefazolin and is used in similar stability and toxicology studies.
Degraded ceftriaxone: Formed from the degradation of ceftriaxone, this compound is also of interest in pharmacokinetic and stability research.
The uniqueness of this compound lies in its specific degradation pathway and the unique products formed during its breakdown. Each cephalosporin antibiotic has distinct structural features that influence its degradation behavior and the resulting products .
Propiedades
Fórmula molecular |
C14H16N2O4S2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(2R)-5-methyl-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S2/c1-8-7-22-13(16-12(8)14(19)20)10(6-17)15-11(18)5-9-3-2-4-21-9/h2-4,6,10,13,16H,5,7H2,1H3,(H,15,18)(H,19,20)/t10-,13-/m1/s1 |
Clave InChI |
SFVACKBZMIZHCK-ZWNOBZJWSA-N |
SMILES isomérico |
CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O |
SMILES canónico |
CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


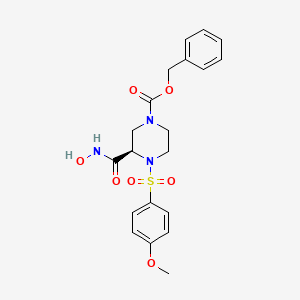
![2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10759844.png)


![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)
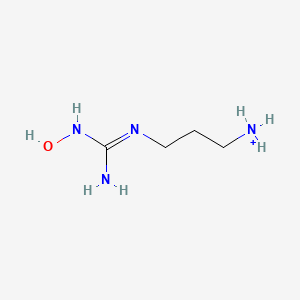
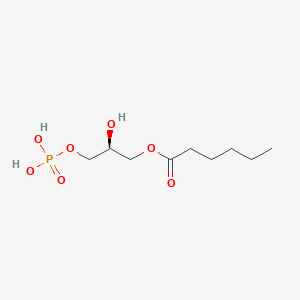
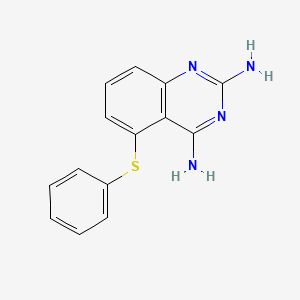
![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
